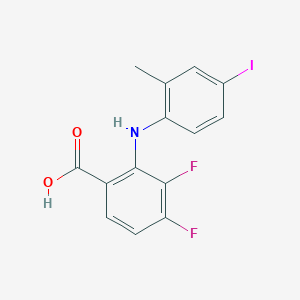

3,4-Difluoro-2-((4-iodo-2-methylphenyl)amino)benzoic acid

Description

Properties

IUPAC Name |

3,4-difluoro-2-(4-iodo-2-methylanilino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2INO2/c1-7-6-8(17)2-5-11(7)18-13-9(14(19)20)3-4-10(15)12(13)16/h2-6,18H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNCNLRJMNWXRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC2=C(C=CC(=C2F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-2-((4-iodo-2-methylphenyl)amino)benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the use of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds. The reaction conditions often include the use of palladium catalysts, boronic acids, and appropriate solvents .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2-((4-iodo-2-methylphenyl)amino)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3,4-Difluoro-2-((4-iodo-2-methylphenyl)amino)benzoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-((4-iodo-2-methylphenyl)amino)benzoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzoic Acid Derivatives

Table 1: Key Structural and Physical Properties

Key Observations :

- Fluorine and Iodine Substitution : The 2-fluoro-4-iodophenyl group enhances steric bulk and electronic effects, improving target binding in kinase inhibitors compared to simpler analogs like 3,5-difluorobenzoic acid .

- Side-Chain Modifications: Derivatives with aminobutoxy or succinic acid groups (e.g., 7c, 8a) exhibit lower melting points (88.5–98.5 °C) due to increased flexibility and hydrophilicity, enhancing solubility for biological applications .

Amide and Peptide Conjugates

Key Observations :

- Aminoethoxy Chains: Derivatives like 7e show higher solubility in aqueous media, critical for in vivo efficacy .

- Peptide Conjugates : The RGD-MEKI conjugate demonstrates targeted delivery to tumors via integrin binding, reducing off-target effects .

Biological Activity

3,4-Difluoro-2-((4-iodo-2-methylphenyl)amino)benzoic acid, with the CAS number 391211-97-5, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

The compound has the following chemical characteristics:

- Molecular Formula : C13H7F2INO2

- Molecular Weight : 393.10 g/mol

- Boiling Point : Not available

- CAS Number : 391211-97-5

Research indicates that derivatives of benzoic acid, including 3,4-Difluoro-2-((4-iodo-2-methylphenyl)amino)benzoic acid, can interact with various biological pathways:

- Ubiquitin-Proteasome Pathway (UPP) : Studies have shown that benzoic acid derivatives can promote the activity of the UPP, which is crucial for protein degradation and cellular homeostasis .

- Autophagy-Lysosome Pathway (ALP) : The compound may also enhance autophagic processes, thereby contributing to cellular maintenance and longevity .

- Enzyme Activation : The compound has been found to activate cathepsins B and L, which are important for protein turnover and cellular signaling .

Antiproliferative Activity

In vitro studies have demonstrated the antiproliferative effects of 3,4-Difluoro-2-((4-iodo-2-methylphenyl)amino)benzoic acid on various cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HCT116 (Colon Cancer) | 0.64 | Significant growth inhibition |

| KMS-12 BM (Multiple Myeloma) | 1.40 | Moderate potency |

These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment.

Case Studies

- Study on Cathepsin Activation : A recent study evaluated the activation of cathepsins B and L by various benzoic acid derivatives. Among these, 3,4-Difluoro-2-((4-iodo-2-methylphenyl)amino)benzoic acid demonstrated superior activation profiles, indicating its potential as a modulator of proteolytic pathways .

- Antimicrobial Properties : Other research has highlighted the compound's antimicrobial activity against specific pathogens, suggesting its utility in developing new antibiotics or antifungal agents .

Q & A

Q. Implications :

- Electronic effects : Fluorine substituents increase stability against metabolic oxidation and influence hydrogen bonding .

- Steric hindrance : The methyl and iodo groups may reduce nucleophilic attack at the aromatic ring .

Basic: What synthetic routes are reported for this compound?

A validated synthesis involves:

Coupling intermediates : Reacting 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoic acid with an acid fluoride to activate the carboxyl group .

Resolution of racemic mixtures : Using Mosher esters to separate enantiomers, critical for chiral purity .

Deprotection steps : Hydrogenation to remove Cbz groups and acidic conditions for Boc removal .

Alternative routes emphasize optimizing catalysts (e.g., Cu-based systems) to mitigate side reactions .

Basic: Which analytical techniques are critical for confirming identity and purity?

Advanced: How do iodine and fluorine substituents influence biological activity?

- Fluorine : Enhances metabolic stability and bioavailability; increases binding affinity to enzymes like MEK (IC50 = 5.7 nM) .

- Iodine : Facilitates radioimaging applications or halogen bonding in target proteins .

Example : The iodine atom in related compounds enables interactions with tyrosine kinases, modulating antiviral activity against influenza .

Advanced: What synthetic challenges arise, and how are they resolved?

- Steric hindrance : Bulky substituents slow coupling reactions.

- Racemization : Chiral intermediates require resolution via Mosher esters or chiral HPLC .

- Side reactions : Fluorine’s electronegativity may deactivate intermediates.

Advanced: How can conflicting bioactivity data across studies be methodologically addressed?

Advanced: What is the mechanistic basis for MEK inhibition, and how can this inform drug design?

- Mechanism : The compound (or its metabolite, Zapnometinib) binds to MEK’s ATP pocket, disrupting downstream MAPK signaling .

- Design implications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.